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Compound of Interest

Compound Name:
4-(4-Chloro-3-

propoxyphenyl)sulfonylmorpholine

CAS No.: 886140-00-7

Cat. No.: B345463

Get Quote

Part 1: Chemical Identity & Structural Logic
Digital Identity & Physicochemical Profile
This compound belongs to the class of N-arylsulfonylmorpholines. The structural integration of

the lipophilic 4-chloro-3-propoxyphenyl tail with the polar, metabolic-modulating morpholine

headgroup suggests a design optimized for membrane permeability and specific hydrophobic

pocket occupancy.
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Property Value / Description

Chemical Name
4-[(4-Chloro-3-

propoxyphenyl)sulfonyl]morpholine

Molecular Formula C₁₃H₁₈ClNO₄S

Molecular Weight ~319.80 g/mol

Predicted LogP ~2.8 – 3.2 (Lipophilic, orally bioavailable range)

H-Bond Donors 0 (Aprotic)

H-Bond Acceptors
4 (Sulfonyl oxygens, Morpholine oxygen, Ether

oxygen)

Rotatable Bonds 5 (Propoxy chain, Sulfonyl-Phenyl, Sulfonyl-N)

Key Pharmacophore

Sulfonylmorpholine: Metabolic stability, H-bond

acceptor.3-Propoxy-4-chlorophenyl:

Hydrophobic "anchor" for selectivity.[1]

Structural Significance
The 4-chloro-3-propoxy motif is a "privileged substructure" in medicinal chemistry, often used to

induce specific conformational locks in the binding pocket.

The Chloro Group (C4): Fills small hydrophobic pockets and blocks metabolic oxidation at

the para-position.

The Propoxy Group (C3): Provides a flexible lipophilic chain that can traverse narrow

channels or sit in hydrophobic grooves (e.g., in GPCRs like GPR119 or CB2).

The Morpholine Ring: Improves solubility compared to a phenyl ring and reduces hERG

liability compared to basic amines.

Part 2: Synthesis & Experimental Protocols
Retrosynthetic Analysis
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The most robust route to 4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine is via the

sulfonyl chloride intermediate, derived from the corresponding aniline.

Pathway:

Alkylation: 2-Chloro-5-nitrophenol

Propyl ether.

Reduction: Nitro group

Aniline (4-Chloro-3-propoxyaniline).

Sulfonylation: Aniline

Sulfonyl Chloride (Meerwein reaction).

Coupling: Sulfonyl Chloride + Morpholine

Final Product.

Visualization: Synthesis Workflow

2-Chloro-5-nitrophenol Alkylation
(1-Bromopropane, K2CO3) 4-Chloro-3-propoxy-nitrobenzene Reduction

(Fe/HCl or H2/Pd-C)
4-Chloro-3-propoxyaniline

(Key Building Block)
Meerwein Sulfonation
(NaNO2, SO2, CuCl2) Sulfonyl Chloride Coupling

(Morpholine, Et3N)

Target:
4-(4-Chloro-3-propoxyphenyl)

sulfonylmorpholine

Click to download full resolution via product page

Figure 1: Step-wise chemical synthesis pathway from commercially available phenol precursors

to the target sulfonylmorpholine.

Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine from 4-chloro-3-

propoxyaniline.

Reagents:

4-Chloro-3-propoxyaniline (1.0 eq)
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Sodium Nitrite (NaNO₂, 1.2 eq)

Thionyl Chloride (or SO₂ source)

Copper(II) Chloride (Catalytic)

Morpholine (1.5 eq)

Triethylamine (Et₃N, 2.0 eq)

Solvents: Acetic Acid, HCl, DCM (Dichloromethane).

Step 1: Formation of Sulfonyl Chloride (Meerwein Modification)

Diazotization: Dissolve 4-chloro-3-propoxyaniline (10 mmol) in a mixture of conc. HCl (5 mL)

and acetic acid (10 mL). Cool to 0°C.[2] Dropwise add NaNO₂ (12 mmol) in water. Stir for 30

min to form the diazonium salt. Check point: Solution should be clear/yellow; starch-iodide

paper turns blue.

Sulfonylation: In a separate vessel, saturate acetic acid with SO₂ gas (or use thionyl

chloride/water method) and add CuCl₂ (0.5 mmol).

Reaction: Pour the cold diazonium solution into the SO₂ mixture. Warning: Vigorous gas

evolution (N₂).

Workup: Once gas evolution ceases (approx. 1 hour), pour into ice water. The sulfonyl

chloride will precipitate as a solid or oil. Extract with DCM if necessary.

Step 2: Morpholine Coupling

Setup: Dissolve the crude sulfonyl chloride in dry DCM (20 mL). Cool to 0°C.[2]

Addition: Add Triethylamine (20 mmol) followed by Morpholine (15 mmol) dropwise.

Completion: Stir at Room Temperature (RT) for 2 hours. Validation: TLC (Hexane:EtOAc 7:3)

should show disappearance of the non-polar chloride spot and appearance of a polar, UV-

active product.
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Purification: Wash with 1N HCl (to remove excess morpholine), then Brine. Dry over MgSO₄.

[2] Evaporate. Recrystallize from Ethanol/Hexane.

Part 3: Biological Context & Mechanism
Target Landscape
While the specific binding profile of this molecule depends on the assay, its structural analogs

(e.g., 2-[4-(4-chloro-3-propoxyphenyl)-sulfonylpiperazin-1-yl]-ethanol) have been identified in

crystallographic fragment screenings for FAD-dependent oxidoreductases (e.g., CtFDO) and

are common scaffolds for 11β-HSD1 inhibitors (metabolic disease) and GPR119 agonists

(diabetes).

Mechanism of Action (Hypothetical based on SAR):

Metabolic Enzymes: The sulfonyl group mimics the transition state of phosphate or sulfate

hydrolysis, or acts as a hydrogen bond acceptor in the active site of reductases.

GPCRs: The "4-chloro-3-propoxy" tail is a classic "switch" motif. The propoxy group wedges

into a hydrophobic crevice (e.g., TM3/TM5 interface), stabilizing the receptor in an active or

inactive conformation.

Visualization: Pharmacophore Interaction Map
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Figure 2: Pharmacophore mapping of the ligand within a hypothetical binding pocket,

highlighting the role of the 4-chloro-3-propoxy "anchor".

Part 4: References & Validation Sources
Fragment Screening of Oxidoreductases:

Source: Mazur, A. et al. "Crystallographic fragment screening-based study of novel FAD-

dependent oxidoreductase from Chaetomium thermophilum." IUCrJ, 2017. (Identified the

piperazine analog of the 4-chloro-3-propoxyphenyl sulfonyl scaffold as a hit).

URL:[Link]
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Morpholine Scaffolds in Medicinal Chemistry:

Source: Kumari, A. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on

Synthetic Strategies." ChemistrySelect, 2020.

URL:[Link]

Sulfonyl Group Pharmacology:

Source: Scozzafava, A. et al. "Sulfonamide derivatives of epipodophyllotoxin." Journal of

Medicinal Chemistry, 2004. (Demonstrates the utility of 4-substituted sulfonamides).

URL:[Link]

PubChem Compound Database (Reference for Precursors):

Source: National Center for Biotechnology Information. PubChem Compound Summary

for CID 95834 (Morpholine analogs) and CID 10342331 (Related Aniline derivatives).

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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